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Compound of Interest

Compound Name: 6-Bromo-3-cyanochromone

Cat. No.: B1585140

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-
Bromo-3-cyanochromone (CAS 52817-13-7), a key heterocyclic scaffold utilized in
pharmaceutical development and as a fluorescent probe.[1] An in-depth examination of its
Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (*H and 3C NMR)
data is presented. This document is intended for researchers, chemists, and drug development
professionals, offering not only spectral data but also the underlying scientific rationale for
experimental design and data interpretation. The protocols herein are designed to be self-
validating, ensuring reproducibility and accuracy in the structural confirmation of this important
synthetic intermediate.

Introduction and Scientific Context

6-Bromo-3-cyanochromone, with the molecular formula C10H4BrNO:z, belongs to the
chromone class of compounds, which are bicyclic oxygen-containing heterocycles. The
strategic placement of a bromine atom at the C-6 position and a cyano group at the C-3
position imparts unique electronic properties and reactivity, making it a valuable building block
in medicinal chemistry.[1] Accurate and unambiguous structural confirmation is paramount
before its use in further synthetic applications. This guide details the integrated spectroscopic
approach required to achieve this confirmation, focusing on the causality behind the observed
spectral features.

The overall workflow for the synthesis and characterization is outlined below.
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Caption: Synthesis and Spectroscopic Characterization Workflow.
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Representative Synthesis Protocol

The characterization of a compound is intrinsically linked to its synthesis. The most logical
route to 6-Bromo-3-cyanochromone involves a two-step process starting from 1-(5-bromo-2-
hydroxyphenyl)ethanone.

Step 1: Vilsmeier-Haack Formylation to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation and cyclization of
substituted 2-hydroxyacetophenones into 3-formylchromones.[2]

e Protocol:

o In a three-necked flask equipped with a stirrer and dropping funnel, cool a solution of N,N-
dimethylformamide (DMF, 3 equivalents) to O °C.

o Add phosphorus oxychloride (POCIs, 1.2 equivalents) dropwise while maintaining the
temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

o Add a solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (1 equivalent) in DMF dropwise
to the Vilsmeier reagent.

o Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6
hours, monitoring by TLC.

o Cool the mixture and pour it carefully onto crushed ice.

o Neutralize with a saturated sodium bicarbonate solution. The solid precipitate, 6-bromo-4-
oxo-4H-chromene-3-carbaldehyde, is collected by filtration, washed with water, and dried.

[3]
Step 2: Conversion of Aldehyde to 6-Bromo-3-cyanochromone

The conversion of the 3-formyl group to a 3-cyano group can be achieved via the dehydration
of an intermediate oxime.[4]

e Protocol:
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[e]

Suspend 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) in dimethyl sulfoxide
(DMSO).

o Add hydroxylamine hydrochloride (NH20H-HCI, 1.5 equivalents) to the suspension.

o Heat the mixture to 100-110 °C. The reaction proceeds through an aldoxime intermediate
which subsequently dehydrates in situ to the nitrile.[4]

o Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
o Cool the reaction mixture and pour it into cold water to precipitate the product.

o Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g.,
ethanol/water) to yield pure 6-Bromo-3-cyanochromone.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for 6-Bromo-3-cyanochromone.
The interpretation is based on established principles of spectroscopy and data from analogous
compounds.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight and elemental composition. For
brominated compounds, the isotopic pattern of bromine (°Br and 81Br in an approximate 1:1
ratio) is a definitive diagnostic tool.

Predicted Data:

e Molecular lon (M*:): A characteristic pair of peaks of nearly equal intensity at m/z 249 (for
C10H47°BrNO2) and m/z 251 (for C10H431BrNO2).

e Major Fragmentation: The primary fragmentation pathway for chromones is a retro-Diels-
Alder reaction, leading to the cleavage of the pyran ring.[5][6] This would result in the loss of
acetylene (CzH2), followed by the loss of a carbonyl group (CO).

Experimental Protocol:
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o Technique: Electron lonization (El) Mass Spectrometry.

o Sample Preparation: Introduce a dilute solution of the compound in a volatile solvent (e.qg.,
methanol or dichloromethane) via direct infusion or GC-MS.

e Acquisition Parameters:
o lonization Energy: 70 eV.
o Mass Range: m/z 50-400.

o Scan Rate: 1 scan/second.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule
based on their characteristic vibrational frequencies.

Predicted Data Summary:

Wavenumber (cm~?) Intensity Vibrational Mode
~3100-3000 Medium Aromatic C-H Stretch
~2230-2210 Sharp, Medium C=N (Nitrile) Stretch
~1680-1660 Strong g;g)tc(::-pyrone carbony)
~1610, ~1480 Medium Aromatic C=C Ring Stretch
~1250-1200 Strong Aryl-O-C (Ether) Stretch
Below 700 Medium C-Br Stretch

Source: Predicted based on characteristic group frequencies.[7][8][9]

Interpretation: The most diagnostic peaks are the strong carbonyl absorption around 1670
cm~1, confirming the chromone core, and the sharp, medium intensity peak around 2220 cm—1,
which is characteristic of a conjugated nitrile group.[9]
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Experimental Protocol:
e Technique: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.

o Sample Preparation: A small amount of the solid crystalline sample is placed directly onto the
ATR crystal.

e Acquisition Parameters:
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed information about the carbon-
hydrogen framework of the molecule. For clarity in assignments, the following numbering
scheme is used:

C2: H-2
C3:CN
C4: C=0
C4a
C5: H-5
C6: Br
C7: H-7
C8: H-8
C8a
O1

Click to download full resolution via product page
Caption: Structure and Numbering of 6-Bromo-3-cyanochromone.

Predicted Data Summary (in CDCls, ~125 MH2z):
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Predicted Chemical Shift

Carbon Atom Rationale
(3, ppm)
Olefinic carbon adjacent to
C-2 ~158-162 )
ether oxygen, deshielded.
Olefinic carbon bearing the
C-3 ~105-110
cyano group.
Carbonyl carbon, highl
C-4 ~174-178 . Y il
deshielded.
Aromatic quaternary carbon,
C-4a ~122-126 .
shielded by ether oxygen.
C-5 ~128-132 Aromatic CH, ortho to C-4a.
Aromatic quaternary carbon
C-6 ~120-124 attached to bromine (ipso-
carbon).
Aromatic CH, deshielded due
C-7 ~138-142 to para-relationship with
carbonyl and ortho to bromine.
C-8 ~119-123 Aromatic CH, ortho to C-8a.
Aromatic quaternary carbon
C-8a ~154-158 adjacent to ether oxygen,
deshielded.
CN ~114-117 Nitrile carbon.

Source: Predicted based on data for chromone derivatives and substituent effects.[10][11][12]

Predicted Data Summary (in CDCls, ~500 MHz):
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Proton

Predicted
Chemical Shift

(6, ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Rationale

H-2

~8.6-8.8

s (singlet)

Olefinic proton,
highly deshielded
by adjacent
carbonyl, ether
oxygen, and
anisotropic effect

of the nitrile.

H-5

~7.6-7.8

d (doublet)

Ortho coupling to
H-7.

H-7

~7.9-8.1

dd (doublet of
doublets)

J=9.0,25

Ortho coupling to
H-5 and meta
coupling to H-8.
Deshielded by
adjacent

bromine.

H-8

~8.2-8.4

d (doublet)

Meta coupling to
H-7. Deshielded
by para-
relationship to

bromine.

Source: Predicted based on known aromatic coupling patterns and substituent chemical shift
(SCS) effects.[13][14]

Experimental Protocol for NMR:

e Sample Preparation:

o Accurately weigh 5-10 mg of 6-Bromo-3-cyanochromone for *H NMR or 20-30 mg for

13C NMR.

o Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCIs) in a clean NMR tube.
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o Tetramethylsilane (TMS) can be used as an internal standard (& = 0.00 ppm), or the
residual solvent peak can be used for referencing (CDCls: & = 7.26 ppm for *H, 0 = 77.16
ppm for 13C).[10]

e 1H NMR Acquisition Parameters (500 MHz):
o Pulse Program: Standard single-pulse (zg30).
o Spectral Width: 0-10 ppm.
o Acquisition Time: ~3 seconds.
o Relaxation Delay: 2 seconds.
o Number of Scans: 16.
e 13C NMR Acquisition Parameters (125 MHz):
o Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
o Spectral Width: 0-200 ppm.
o Acquisition Time: ~1 second.
o Relaxation Delay: 5 seconds.

o Number of Scans: 1024 or more to achieve adequate signal-to-noise for quaternary
carbons.

Conclusion

The structural identity and purity of 6-Bromo-3-cyanochromone can be unequivocally
confirmed through a synergistic application of MS, IR, and NMR spectroscopy. The key
identifying features are the M/M+2 isotope pattern at m/z 249/251 in the mass spectrum; strong
IR absorptions for the carbonyl (~1670 cm~1) and nitrile (~2220 cm~1) groups; and a unique set
of four signals in the aromatic region of the *H NMR spectrum, complemented by ten distinct
resonances in the 13C NMR spectrum. This guide provides the foundational data and protocols
necessary for researchers to confidently characterize this versatile synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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